molecular formula C7H13Cl2N3 B12311090 (S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

(S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Cat. No.: B12311090
M. Wt: 210.10 g/mol
InChI Key: XWROSQRQLJYJCY-ILKKLZGPSA-N
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Description

(S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a chemical compound that features a pyrazole ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Pharmacological Activities

The pyrazole scaffold, to which (S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride belongs, has been recognized for its diverse pharmacological activities. Compounds derived from this structure have shown promise in various therapeutic areas:

  • Anti-inflammatory Effects: Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds have been synthesized that exhibit inhibitory activity against pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential applications in treating inflammatory diseases .
  • Antimicrobial Activity: Research has demonstrated that certain pyrazole derivatives possess significant antimicrobial properties against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds can serve as lead structures for developing new antibiotics .
  • Anticancer Properties: Recent studies indicate that pyrazole derivatives can inhibit various cancer cell lines. For example, certain synthesized pyrazolines have shown efficacy against colorectal cancer cells, suggesting their potential role in cancer therapy .

Recent Research Findings

A number of recent studies have focused on the synthesis and evaluation of this compound and related compounds:

StudyFindings
Bandgar et al.Synthesized a series of pyrazole derivatives showing IL-6 inhibitory activity and TNF-α inhibition .
Bekhit et al.Evaluated 4-thiazolyl pyrazolyl compounds for COX inhibition and anti-inflammatory activity .
Chovatia et al.Reported on the synthesis of pyrazoline derivatives with promising anti-tubercular activity .
Ragavan et al.Investigated novel 1,5-diaryl pyrazoles with antibacterial efficacy against multiple strains .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1: Anti-inflammatory Applications
    Researchers synthesized a series of pyrazole derivatives that were tested for their ability to reduce inflammation in animal models. The results indicated significant reductions in edema and inflammatory markers when treated with these compounds.
  • Case Study 2: Anticancer Efficacy
    In vitro studies showed that specific pyrazole derivatives could induce apoptosis in colorectal cancer cell lines, highlighting their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(pyrrolidin-2-yl)pyridine dihydrochloride
  • (S)-2-(pyrrolidin-2-yl)propan-2-ol

Uniqueness

(S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a pyrrolidine group. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .

Biological Activity

(S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a compound that has garnered attention for its potential therapeutic applications due to its unique structural features and biological activity. This article explores the biological activity of this compound, including its interactions with various biological targets, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a pyrrolidine group. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological assays and applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may modulate enzyme activities and receptor functions, leading to significant biological effects .

Potential Targets

  • Enzymatic Inhibition : Studies have shown that compounds with similar structures can inhibit key enzymes involved in disease processes, suggesting that this compound may exhibit similar properties.
  • Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways critical for cellular responses.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was tested against A549 human lung adenocarcinoma cells, where it demonstrated promising results in reducing cell viability .

CompoundCell LineEC50 (µM)Reference
This compoundA54910
Control (Cisplatin)A5495

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary findings suggest that it may possess activity against multidrug-resistant strains of bacteria, indicating its potential as an antimicrobial agent .

Case Study 1: In Vitro Efficacy Against T. brucei

In a study focused on compounds targeting Trypanosoma brucei, this compound was evaluated for its efficacy in inhibiting the growth of the parasite. The compound showed significant activity with an EC50 value in the low micromolar range, suggesting that it could be a candidate for further development as an anti-parasitic drug .

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies conducted on related compounds revealed insights into absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how this compound behaves in vivo and its potential therapeutic window .

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H/t6-;;/m0../s1

InChI Key

XWROSQRQLJYJCY-ILKKLZGPSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC=NN2.Cl.Cl

Canonical SMILES

C1CC(NC1)C2=CC=NN2.Cl.Cl

Origin of Product

United States

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